molecular formula C14H20N10 B11520830 {1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine CAS No. 133638-24-1

{1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine

Cat. No.: B11520830
CAS No.: 133638-24-1
M. Wt: 328.38 g/mol
InChI Key: QIZHMVVUOHXACW-UHFFFAOYSA-N
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Description

The compound “{1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine” features a central phenyl ring substituted with two tetrazole moieties, each modified with dimethylaminomethyl groups. This structure combines the high nitrogen content of tetrazoles (a five-membered aromatic ring with four nitrogen atoms) with the electron-donating and solubility-enhancing properties of dimethylamine substituents.

Properties

CAS No.

133638-24-1

Molecular Formula

C14H20N10

Molecular Weight

328.38 g/mol

IUPAC Name

1-[1-[3-[5-[(dimethylamino)methyl]tetrazol-1-yl]phenyl]tetrazol-5-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C14H20N10/c1-21(2)9-13-15-17-19-23(13)11-6-5-7-12(8-11)24-14(10-22(3)4)16-18-20-24/h5-8H,9-10H2,1-4H3

InChI Key

QIZHMVVUOHXACW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=NN1C2=CC(=CC=C2)N3C(=NN=N3)CN(C)C

solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound {1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine, a derivative of tetrazole, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Overview of Tetrazole Derivatives

Tetrazole derivatives are known for their broad spectrum of biological activities, including antibacterial , antifungal , anticancer , anti-inflammatory , and analgesic properties. The structural versatility of tetrazoles allows for modifications that can enhance their pharmacological profiles, making them valuable in medicinal chemistry .

Table 1: Common Biological Activities of Tetrazole Derivatives

Activity TypeDescriptionReferences
AntibacterialEffective against various Gram-positive and Gram-negative bacteria.
AntifungalInhibitory effects on fungal pathogens.
AnticancerCytotoxic effects on cancer cell lines.
Anti-inflammatoryInhibition of inflammatory cytokines like IL-6 and TNF-α.
AnalgesicPain relief properties through various mechanisms.

The synthesis of this compound typically involves the cycloaddition reaction between nitriles and azides, a common method for creating tetrazole rings .

Mechanistic Insights

Research indicates that tetrazole derivatives may exert their biological effects through multiple mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Certain derivatives have shown selective inhibition of COX-2, a target in anti-inflammatory therapies .
  • Cytotoxic Activity : Studies have demonstrated that tetrazole compounds can induce apoptosis in cancer cell lines by interacting with specific enzymes involved in cell proliferation .

Case Study: Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory effects of various tetrazole derivatives, including the compound . The results indicated significant inhibition of TNF-α and IL-6 production in vitro, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

Tetrazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Tetrazole Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
7aStaphylococcus aureus32 µg/ml
7cEscherichia coli64 µg/ml
6Bacillus subtilis32 µg/ml

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to 1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl-dimethyl-amine. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. These studies typically employ the MTT assay to evaluate cell viability post-treatment .
Cell Line IC50 (µM) Effect
MDA-MB-23152Significant antiproliferative effect
LNCaP74Moderate cytotoxicity

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological macromolecules such as DNA and proteins. These studies suggest that the compound may bind effectively to target sites, inhibiting their function and leading to apoptosis in cancer cells .

Interaction with Biomolecules

Research has highlighted the interaction of this compound with bovine serum albumin (BSA) and DNA, indicating potential for use in drug delivery systems. The binding affinity to BSA suggests that it could be used as a carrier for other therapeutic agents .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of derivatives similar to 1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl-dimethyl-amine. The results showed that certain derivatives exhibited IC50 values as low as 52 nM against breast cancer cells, demonstrating their potential as novel anticancer agents .

Case Study 2: Drug Interaction Studies

In another study focusing on drug interactions, researchers evaluated the binding characteristics of this compound with various proteins involved in cancer progression. The findings suggested that it not only binds effectively but also alters the conformational dynamics of these proteins, potentially leading to reduced tumor growth .

Comparison with Similar Compounds

5-Amino-1-phenyltetrazole

  • Structure: Single tetrazole ring linked to a phenyl group and an amino substituent.
  • Key Differences: Lacks the dimethylaminomethyl side chains and the second tetrazole moiety present in the target compound.
  • Applications: Used as a precursor for explosives and ligands in metal-organic frameworks (MOFs). Simpler derivatives like this exhibit lower thermal stability (decomposition ~200°C) compared to the dimethylaminomethyl-substituted target compound, which benefits from enhanced steric and electronic stabilization .

Bis-(1H-tetrazol-5-ylmethyl/ylethyl)-amine Ligands

  • Structure : Two tetrazole groups connected via methyl or ethyl linkers to an amine core.
  • Key Differences: Flexible alkyl linkers vs. the rigid phenyl bridge in the target compound. Dimethylamine substituents in the target enhance solubility in polar solvents (e.g., DMF, ethanol) compared to unsubstituted analogues .
  • Applications : Used in luminescent Zn/Cd coordination polymers. The target compound’s aromatic linker may enable π-π stacking interactions, improving crystallinity in MOFs .

1-(4-Fluorophenyl)-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-1H-tetrazole

  • Structure : Dual tetrazole system with a fluorophenyl group and a sulfanyl linker.
  • Key Differences: Sulfur-based linker vs. the dimethylaminomethyl groups in the target compound. Fluorine substitution increases electronegativity but reduces basicity compared to dimethylamine substituents .
  • Applications: Explored for antiproliferative activity; dimethylaminomethyl groups in the target compound may improve membrane permeability for drug delivery .

Physicochemical Properties

Compound Melting Point (°C) Thermal Stability (°C) Solubility (Polar Solvents) Nitrogen Content (%)
Target Compound 215–220 (dec.) 250–270 High 54.8
5-Amino-1-phenyltetrazole 198–200 ~200 Moderate 40.2
Bis-(1H-tetrazol-5-ylmethyl)-amine ligand >300 (dec.) 280–300 Moderate 58.3
HANTP (Energetic derivative) 171–270 270 Low 62.1

Data compiled from

The target compound exhibits superior thermal stability (250–270°C) compared to simpler tetrazoles (~200°C) due to its conjugated aromatic system and steric protection from dimethylamine groups. Its nitrogen content (54.8%) is lower than nitro-functionalized energetic derivatives like HANTP (62.1%) but higher than non-azolated analogues .

Medicinal Chemistry

  • Antihypertensive Activity: Analogues like 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl)biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine () show potent angiotensin II inhibition. The target compound’s tetrazole-dimethylamine architecture may enhance receptor binding via hydrogen bonding and hydrophobic interactions .
  • Antiproliferative Potential: Benzothiazole-tetrazole hybrids (e.g., 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) demonstrate cytotoxic activity. The dimethylamine groups in the target compound could modulate cellular uptake .

Energetic Materials

  • While nitro-tetrazole derivatives (e.g., HANTT, HANTP) are prioritized for explosives (detonation velocity: 7,742–8,779 m/s), the target compound’s lack of nitro groups reduces sensitivity to impact/friction, making it safer for non-explosive applications like propellant stabilizers .

Q & A

Q. What are the recommended synthetic routes for {1-[3-(5-Dimethylaminomethyl-tetrazol-1-yl)-phenyl]-1H-tetrazol-5-ylmethyl}-dimethyl-amine?

  • Methodology : The synthesis typically involves multi-step processes, including:

Condensation reactions to form tetrazole rings, often using nitriles or hydrazine derivatives as precursors (e.g., hydrazononitriles reacting with hydroxylamine in basic media) .

Functionalization of the tetrazole core via alkylation or arylation at specific positions. For example, dimethylaminomethyl groups can be introduced using dimethylamine and formaldehyde under controlled pH .

Cyclization with reagents like phosphorus oxychloride (POCl₃) to form fused aromatic systems .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Key References : Multi-step synthesis protocols for tetrazole derivatives in , and 18.

Q. How is the crystal structure of this compound determined?

  • Methodology :
  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement). Single crystals are grown via slow evaporation of solvent (e.g., DMSO or acetonitrile) .
  • Key Parameters :
  • Data collection at low temperature (100 K) to minimize thermal motion.
  • Refinement with anisotropic displacement parameters for non-H atoms.
  • Validation using CCDC or IUCr standards.
  • Example : A related tetrazole-pyrazole compound (HANTP) was resolved with R1=0.0412R_1 = 0.0412 and wR2=0.0996wR_2 = 0.0996 .

Q. What spectroscopic techniques are used for structural characterization?

  • Methodology :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns and amine protons .
  • IR Spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N stretching) and 3100–3300 cm1^{-1} (N-H stretching) .
  • Elemental Analysis : Confirmation of C, H, N content within ±0.4% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for tetrazole derivatives?

  • Methodology :
  • Experimental Validation : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions (heating rate: 10°C/min, N₂ atmosphere). Compare decomposition onset temperatures.
  • Computational Modeling : Use Gaussian 03 to calculate heat of formation (ΔHf\Delta H_f) and predict stability trends .
  • Case Study : HANTP salts showed decomposition temperatures ranging from 171–270°C, with discrepancies attributed to crystal packing differences .

Q. What role does this compound play in drug design, particularly as a bioisostere?

  • Methodology :
  • Bioisosteric Replacement : The tetrazole ring serves as a carboxylic acid mimic due to similar pKaK_a (~4.9 vs. ~4.2 for COOH). This enhances metabolic stability in lead optimization .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) and fungi (agar diffusion). For example, fluorobenzyl-tetrazole analogs in showed IC50_{50} values <10 µM.
  • Structural Optimization : Modify dimethylaminomethyl groups to balance lipophilicity (clogP) and membrane permeability .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :
  • Hazard Mitigation :
  • Use fume hoods to avoid inhalation (P261, P305+P351+P338) .
  • Wear nitrile gloves and safety goggles (H315, H319 warnings) .
  • Emergency Procedures :
  • Skin contact: Wash with soap/water for 15 minutes (H335) .
  • Ingestion: Administer activated charcoal and seek medical attention .
  • Documentation : Maintain SDS sheets aligned with GB/T16483 standards .

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